1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide
Description
1-Methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide is a heterocyclic compound featuring a unique combination of structural motifs:
- Methanesulfonyl group: A sulfonamide substituent at the azetidine nitrogen, enhancing electrophilicity and metabolic stability.
- Thienooxazole moiety: A fused bicyclic system of thiophene and oxazole, providing π-conjugation and heteroatom diversity for target engagement.
While direct pharmacological data for this compound is absent in the provided evidence, its structural attributes align with bioactive molecules targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
IUPAC Name |
N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S2/c1-19(15,16)13-2-6(3-13)9(14)11-10-7-4-18-5-8(7)12-17-10/h6H,2-5H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCBRVWEHKWDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=C3CSCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thieno[3,4-c][1,2]oxazole moiety and an azetidine ring. The specific functional groups contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds derived from thieno[3,4-c][1,2]oxazole structures have shown effectiveness against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated notable inhibition against Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : Some derivatives were effective against Candida albicans, indicating potential for treating fungal infections .
The mechanisms by which these compounds exert their effects often involve the inhibition of key enzymes or pathways in microbial cells:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes critical for cell wall synthesis or metabolic pathways in bacteria and fungi .
- Cell Membrane Disruption : Other mechanisms may include disruption of cell membrane integrity, leading to increased permeability and cell death.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Antimicrobial Efficacy :
- Mechanistic Insights :
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₄S |
| Antibacterial Activity | Effective against E. coli, Pseudomonas aeruginosa |
| Antifungal Activity | Effective against Candida albicans |
| MIC (for antibacterial) | As low as 15 µg/mL |
| Mechanism of Action | Enzyme inhibition and membrane disruption |
Comparison with Similar Compounds
Thiadiazole and Thiazole Derivatives
highlights 1,3,4-thiadiazole and thiazole derivatives (e.g., compounds 9b and 12a ) with potent antitumor activity against HepG2 and MCF-7 cell lines (IC₅₀ values: 1.19–3.4 µM) . Key differences:
- Electronic Effects : The oxazole’s oxygen atom may engage in stronger hydrogen bonding than sulfur in thiadiazoles, altering target selectivity.
Triazole-Containing Compounds
Triazole derivatives in (e.g., pyridotriazolopyrimidines) exhibit moderate activity, suggesting that nitrogen-rich heterocycles may prioritize kinase inhibition.
Sulfonamide and Carboxamide Analogues
N-[1-(2-Chlorophenyl)ethyl]methanesulfonamide ()
This simpler sulfonamide lacks the azetidine and thienooxazole groups. The absence of a fused heterocycle likely diminishes its binding affinity for complex targets like kinases or proteases, though its smaller size may improve bioavailability .
2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide ()
Shared azetidine-carboxamide core with the target compound but replaces thienooxazole with a thiadiazole. The dimethyl group on azetidine may sterically hinder interactions, whereas the thienooxazole’s fused system could enhance target complementarity .
Molecular Weight and Physicochemical Properties
*Estimated based on structural analogs.
Structure-Activity Relationship (SAR) Insights
- Azetidine vs.
- Sulfonamide Positioning : Methanesulfonyl at the azetidine nitrogen may mimic ATP’s sulfonate group in kinase binding, a feature absent in simpler sulfonamides .
- Thienooxazole vs. Thiazole: The fused thienooxazole likely improves metabolic stability over non-fused thiazoles, as seen in ’s thiazole derivative 12a .
Preparation Methods
Ring-Closing Strategies
Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution or cycloaddition reactions. One method involves treating γ-amino alcohols with electrophiles:
In a representative procedure, 3-azetidinol is oxidized using Jones reagent (CrO/HSO) to yield azetidine-3-carboxylic acid in 65–70% yield.
Protection-Deprotection Sequences
To prevent side reactions during subsequent steps, the azetidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group:
Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for sulfonylation.
Introduction of the Methanesulfonyl Group
Sulfonylation of Azetidine Amine
The Boc-protected azetidine-3-carboxylic acid is deprotected and reacted with methanesulfonyl chloride under basic conditions:
Typical conditions involve stirring at 0–5°C for 2 hours, yielding 85–90% product.
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EtN | DCM | 0–5 | 89 |
| Pyridine | THF | 25 | 72 |
| DIPEA | Acetone | -10 | 82 |
Synthesis of Thieno[3,4-c] Oxazol-3-Amine
Cyclization of Thiophene Derivatives
The thienooxazole ring is constructed via cyclocondensation of 3-aminothiophene-4-carboxylic acid with carbonyl sources:
Yields range from 60–75%, with microwave-assisted synthesis reducing reaction times to 30 minutes.
Alternative Route via [3+2] Cycloaddition
A thiophene-derived nitrile oxide undergoes cycloaddition with an acetylene to form the oxazole ring:
This method offers superior regioselectivity (>95%) but requires stringent anhydrous conditions.
Amide Coupling of Azetidine and Thienooxazole Moieties
Activation of Azetidine Carboxylic Acid
The carboxylic acid is activated as a mixed anhydride or using coupling agents:
Coupling with Thienooxazole Amine
The activated ester reacts with thienooxazol-3-amine in DMF at 25°C:
Yields are typically 70–80%, with purity >98% after recrystallization from ethyl acetate/hexanes.
Table 2: Comparison of Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 78 |
| HATU | DCM | 12 | 82 |
| DCC | THF | 48 | 65 |
Challenges and Optimization Strategies
-
Azetidine Ring Stability : The four-membered ring is prone to ring-opening under acidic conditions. Using Boc protection and mild deprotection (TFA/DCM) mitigates this issue.
-
Thienooxazole Sensitivity : Prolonged heating above 100°C degrades the heterocycle. Microwave-assisted synthesis reduces thermal exposure.
-
Amide Bond Formation : Competing side reactions (e.g., epimerization) are minimized by employing EDCl/HOBt at 0°C .
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thienooxazole Core Formation : Cyclization of precursor thiophene derivatives with oxidizing agents to form the thieno[3,4-c][1,2]oxazole scaffold.
Azetidine Coupling : Reacting the thienooxazole intermediate with a methanesulfonyl-activated azetidine-3-carboxylic acid derivative under amide-bond-forming conditions (e.g., EDC/HOBt or DCC).
Solvent and Temperature Optimization : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reactions conducted at reflux temperatures (80–100°C) to enhance yield .
Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Variables : Test solvent ratios (DMSO:acetonitrile), temperature gradients, and catalyst loading (e.g., palladium or copper catalysts for coupling steps).
- Response Surface Methodology (RSM) : Use statistical models to identify interactions between variables. For example, higher temperatures (100°C) may improve cyclization but risk decomposition, requiring a balance .
- Validation : Confirm optimized conditions with triplicate runs and characterize intermediates via HPLC to track byproduct formation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the thienooxazole and azetidine moieties.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) and monitor stability under varying pH conditions .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
Methodological Answer:
Reproducibility Checks : Replicate assays under identical conditions (cell lines, incubation time, concentration ranges).
Purity Validation : Use LC-MS to rule out batch-specific impurities affecting activity.
Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition assays for kinase targets) across studies to identify context-dependent effects .
Advanced: What computational strategies predict the compound’s bioactivity and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for functionalization.
- Validation : Correlate computational predictions with in vitro assays (e.g., IC values) to refine models .
Basic: How can solubility challenges be mitigated during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.
- Surfactant-Assisted Dispersion : Employ polysorbate-80 or cyclodextrins for hydrophobic compounds .
Advanced: What strategies resolve low purity in the final product?
Methodological Answer:
Purification Optimization :
- Flash Chromatography : Use gradient elution (hexane:ethyl acetate to dichloromethane:methanol) for better separation.
- Recrystallization : Screen solvents (ethanol/water mixtures) to isolate high-purity crystals.
Byproduct Analysis : Conduct LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust reaction stoichiometry .
Advanced: How is stereochemical integrity analyzed in the azetidine moiety?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases to resolve enantiomers.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
